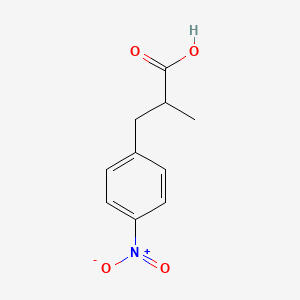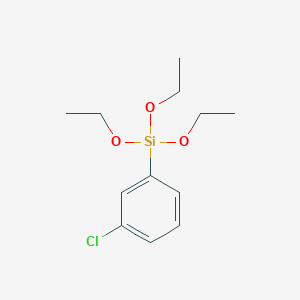
b-Cyclogeranyltriphenylphosphonium Bromide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
b-Cyclogeranyltriphenylphosphonium Bromide-d5: is a stable isotope-labeled compound used in various scientific research fields. It is also known by its chemical name, Triphenyl [(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide-d5 . This compound is characterized by its molecular formula C28H27D5BrP and a molecular weight of 484.46 g/mol .
Méthodes De Préparation
The synthesis of b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves the reaction of triphenylphosphine with bromocyclogeranyl under specific conditions. The reaction typically occurs in an organic solvent such as toluene or chloroform at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods for this compound are not widely documented, but the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
b-Cyclogeranyltriphenylphosphonium Bromide-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
b-Cyclogeranyltriphenylphosphonium Bromide-d5 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and intermediate in organic synthesis to form complex molecules.
Biology: The compound is utilized in studies involving cellular processes and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of b-Cyclogeranyltriphenylphosphonium Bromide-d5 involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes and proteins, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparaison Avec Des Composés Similaires
b-Cyclogeranyltriphenylphosphonium Bromide-d5 can be compared with other similar compounds such as:
Triphenylphosphonium Bromide: Lacks the cyclogeranyl group and deuterium labeling.
Cyclogeranyltriphenylphosphonium Chloride: Similar structure but with a chloride ion instead of bromide.
Cyclogeranyltriphenylphosphonium Iodide: Similar structure but with an iodide ion instead of bromide.
The uniqueness of this compound lies in its stable isotope labeling (deuterium) and the presence of the cyclogeranyl group, which can provide specific advantages in research applications.
Propriétés
Formule moléculaire |
C28H32BrP |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1/i1D3,14D2; |
Clé InChI |
ILCRIYBFEOAUEZ-QHZJUOFTSA-M |
SMILES isomérique |
[2H]C1(CCC(C(=C1C([2H])([2H])[2H])C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C)C)[2H].[Br-] |
SMILES canonique |
CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


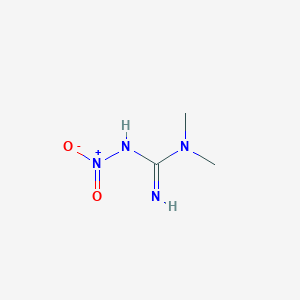
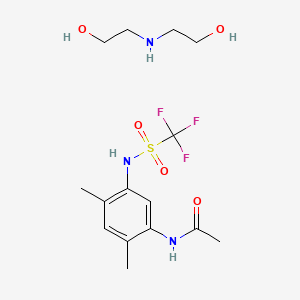
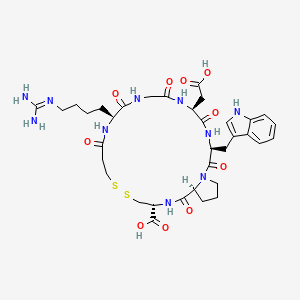
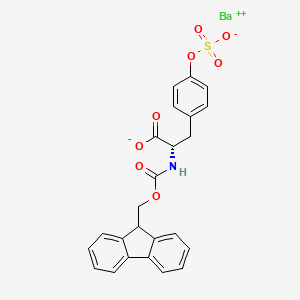

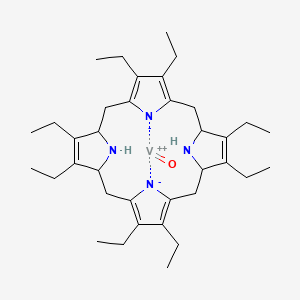
![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidin-2-one](/img/structure/B13414251.png)
![Diethyl 1-methyl-3-hydroxy-5-[3-pyridyl]pyrrole-2,4-dicarboxylate](/img/structure/B13414253.png)

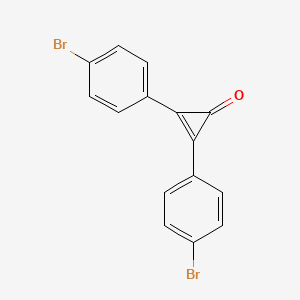
![5'-S-[2-(Hydroxymethyl)phenyl]-5'-thio-adenosine](/img/structure/B13414289.png)
